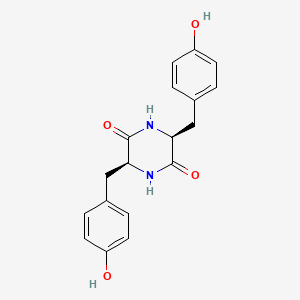

(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione

Übersicht

Beschreibung

BN-201 ist ein kleines Peptidmolekül, das von Bionure, einem Biotechnologieunternehmen, für seine neuroprotektiven und myelinstimulierenden Eigenschaften entwickelt wurde. Es wird hauptsächlich zur Behandlung neurodegenerativer Erkrankungen wie Multiple Sklerose, akuter Optikusneuritis und Glaukom untersucht .

Vorbereitungsmethoden

Die Herstellung von BN-201 umfasst komplexe SynthesewegeDie Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die Bildung von Peptidbindungen und anderen chemischen Bindungen zu erleichtern . Industrielle Produktionsmethoden für BN-201 befinden sich noch in der Entwicklung, da sich die Verbindung derzeit in der klinischen Testphase befindet .

Analyse Chemischer Reaktionen

BN-201 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: BN-201 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Formen führen.

Substitution: BN-201 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

BN-201 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: BN-201 wird als Modellverbindung verwendet, um die Peptidsynthese und neuroprotektive Wirkstoffe zu untersuchen.

Biologie: Die Verbindung wird auf ihre Rolle bei der Förderung der neuronalen Differenzierung und Remyelinisierung untersucht.

Medizin: BN-201 wird als Therapeutikum für neurodegenerative Erkrankungen entwickelt, mit Schwerpunkt auf Multiple Sklerose und akuter Optikusneuritis

Wirkmechanismus

Der Wirkmechanismus von BN-201 beinhaltet die gezielte Behandlung von Hirnschäden und Neurodegeneration. Im Gegensatz zu herkömmlichen immunmodulierenden Medikamenten stimuliert BN-201 die Remyelinisierung, indem es Oligodendrozyten-Vorläuferzellen zu reifen Oligodendrozyten differenziert und die Bildung von Myelinscheiden um Axone fördert . Dieser Prozess hilft, das Nervensystem vor Schäden zu schützen und vorhandene Schäden durch Myelinreparatur zu beheben .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione exhibits antimicrobial properties against various pathogens. It has been studied for its effectiveness against Mycobacterium tuberculosis. The compound acts by inhibiting specific enzymes involved in the biosynthesis of mycocyclosin, a peptide antibiotic produced by certain mycobacteria .

- Antioxidant Properties

- Potential Neuroprotective Effects

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of BN-201 involves targeting brain damage and neurodegeneration. Unlike conventional immunomodulating drugs, BN-201 stimulates remyelination by differentiating oligodendrocyte precursor cells into mature oligodendrocytes and promoting the formation of myelin sheaths around axons . This process helps protect the nervous system from damage and reverses existing damage through myelin repair .

Vergleich Mit ähnlichen Verbindungen

BN-201 ist einzigartig in seiner doppelten Wirkung von Neuroprotektion und Remyelinisierung. Zu ähnlichen Verbindungen gehören:

Borverbindungen mit Stickstoffdonoren: Diese Verbindungen bilden stabile Additionskomplexe mit Lewis-Basen und werden in verschiedenen chemischen Anwendungen verwendet. BN-201 zeichnet sich durch seine spezifische Anwendung in der Neuroprotektion und Myelinisierung aus, was es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht

Biologische Aktivität

(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione is an organic compound with the molecular formula C₁₈H₁₈N₂O₄. It belongs to the class of alpha amino acids and derivatives and features a piperazine ring substituted with two 4-hydroxybenzyl groups. The specific stereochemistry of this compound plays a crucial role in its biological activity and interactions.

The compound's structure is characterized by:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 326.35 g/mol

- IUPAC Name : (3S,6S)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its interaction with cytochrome P450 enzymes. This interaction suggests potential roles in drug metabolism and therapeutic applications against various diseases, including tuberculosis.

Interaction with Cytochrome P450

The compound has been identified as a substrate for the enzyme cytochrome P450 CYP121 from Mycobacterium tuberculosis. This enzyme catalyzes the formation of carbon-carbon bonds between phenolic hydroxyl groups, indicating that this compound could play a significant role in drug metabolism pathways. The interaction with CYP121 enhances its potential as a therapeutic agent against tuberculosis .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3R,6R)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione | C₁₈H₁₈N₂O₄ | Different stereochemistry; potential variations in activity |

| 1-(4-Hydroxyphenyl)-piperazine | C₁₁H₁₃N₃O | Lacks dione functionality; simpler structure |

| 4-(Hydroxymethyl)phenyl-piperazine | C₁₂H₁₅N₂O₂ | Contains hydroxymethyl instead of hydroxybenzyl |

The unique stereochemistry and functional groups of this compound contribute to its distinctive biological activity compared to these similar compounds .

Study on Drug Metabolism

A study focused on the interaction of this compound with cytochrome P450 enzymes indicated that it could influence drug metabolism pathways significantly. The binding affinities and kinetic parameters were analyzed to provide insights into its therapeutic efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with various biological macromolecules. These simulations suggest strong binding interactions that could lead to potential therapeutic applications .

Toxicological Assessment

Toxicological assessments indicate that this compound exhibits low toxicity profiles in preliminary studies. It has passed Ames tests indicating it is not mutagenic .

Eigenschaften

CAS-Nummer |

1361200-34-1 |

|---|---|

Molekularformel |

C25H38FN5O4 |

Molekulargewicht |

491.6 g/mol |

IUPAC-Name |

N-[2-[(2-amino-2-oxoethyl)-[3-(2-oxopyrrolidin-1-yl)propyl]amino]-2-oxoethyl]-2-[2-(2-fluorophenyl)ethylamino]-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C25H38FN5O4/c1-19(2)16-31(24(34)15-28-11-10-20-7-3-4-8-21(20)26)18-25(35)30(17-22(27)32)14-6-13-29-12-5-9-23(29)33/h3-4,7-8,19,28H,5-6,9-18H2,1-2H3,(H2,27,32) |

InChI-Schlüssel |

ODCKWAPNRBCXHV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O |

Isomerische SMILES |

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)O |

Kanonische SMILES |

CC(C)CN(CC(=O)N(CCCN1CCCC1=O)CC(=O)N)C(=O)CNCCC2=CC=CC=C2F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cyclo(Tyr-Tyr) cyclo(tyrosyl-tyrosyl) dicyclotyrosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.